molecular formula C9H11ClOS B7995229 3-Chloro-6-ethoxyphenyl methyl sulfide

3-Chloro-6-ethoxyphenyl methyl sulfide

Cat. No.: B7995229
M. Wt: 202.70 g/mol
InChI Key: TXNGPMDHLMLJHX-UHFFFAOYSA-N
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Description

3-Chloro-6-ethoxyphenyl methyl sulfide is an organic compound with the molecular formula C9H11ClOS. It is a derivative of phenyl sulfide, where the phenyl ring is substituted with a chlorine atom at the 3-position and an ethoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-ethoxyphenyl methyl sulfide typically involves the reaction of 3-chloro-6-ethoxyphenol with a suitable methylating agent in the presence of a sulfur source. One common method is the reaction of 3-chloro-6-ethoxyphenol with methyl iodide and sodium sulfide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-ethoxyphenyl methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

3-Chloro-6-ethoxyphenyl methyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethoxyphenyl methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-ethoxyphenyl methyl sulfide is unique due to the presence of both a chlorine atom and an ethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as reactivity and solubility, which can be advantageous in specific applications. Compared to similar compounds, it may offer better binding affinity in biological studies or improved stability in chemical reactions .

Properties

IUPAC Name

4-chloro-1-ethoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-3-11-8-5-4-7(10)6-9(8)12-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNGPMDHLMLJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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